molecular formula C5H4Cl2N2O B1421458 2,4-dichloro-1-methyl-1H-imidazole-5-carbaldehyde CAS No. 1240526-82-2

2,4-dichloro-1-methyl-1H-imidazole-5-carbaldehyde

Cat. No. B1421458
M. Wt: 179 g/mol
InChI Key: CUOLFBAFYAPUNZ-UHFFFAOYSA-N
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Description

“2,4-dichloro-1-methyl-1H-imidazole-5-carbaldehyde” is a chemical compound with the CAS Number: 1240526-82-2 . It has a molecular weight of 179 . The compound is in the form of a powder .


Molecular Structure Analysis

The IUPAC name for this compound is 2,4-dichloro-1-methyl-1H-imidazole-5-carbaldehyde . Its InChI Code is 1S/C5H4Cl2N2O/c1-9-3(2-10)4(6)8-5(9)7/h2H,1H3 .


Physical And Chemical Properties Analysis

This compound has a melting point of 52-54 degrees Celsius .

Scientific Research Applications

Synthesis and Characterization in Medical Chemistry

2,4-Dichloro-1-methyl-1H-imidazole-5-carbaldehyde and its derivatives are key in the synthesis and characterization of new chemical compounds in medical chemistry. A study demonstrated the use of 4-methyl-1H-imidazole-5-carbaldehyde, a related compound, for deriving different alkyl groups on the N-1 atom of the imidazole ring. This process led to the creation of new compounds with potential biological activities (Orhan et al., 2019).

Copper-Catalyzed Oxidative Coupling

Copper-catalyzed oxidative coupling of α,β-unsaturated aldehydes with amidines has been employed to synthesize 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes. This method is notable for its preservation of aldehyde groups, cost-effectiveness, and high atom economy under mild conditions (Li et al., 2015).

Corrosion Inhibition

Imidazole derivatives, including 4-methyl-5-imidazole-carbaldehyde, have been studied for their effectiveness as corrosion inhibitors for copper. These compounds demonstrate good inhibitory properties and possess relatively low toxicity, making them suitable for practical applications (Stupnišek-lisac et al., 1998).

Synthesis of Fused Ring Heterocycles

The title compound, closely related to 2,4-dichloro-1-methyl-1H-imidazole-5-carbaldehyde, has been transformed into tricyclic heterocycles. This process involves substituting the chlorine atom with an unsaturated thiolate or alkoxide and converting the aldehyde function into a 1,3-dipole, leading to the formation of biologically active fused heterocycles (Gaonkar & Rai, 2010).

Coordination in Silver-Imidazolecarbaldehyde Oxime Complexes

Silver imidazolecarbaldehyde oxime complexes have been structurally and computationally analyzed, showcasing versatile coordination modes. These complexes provide insights into the nature of intra- and intermolecular interactions, significantly impacting the final coordination mode and nuclearity of the complexes (Ofori et al., 2016).

properties

IUPAC Name

2,5-dichloro-3-methylimidazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2O/c1-9-3(2-10)4(6)8-5(9)7/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUOLFBAFYAPUNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(N=C1Cl)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloro-1-methyl-1H-imidazole-5-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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